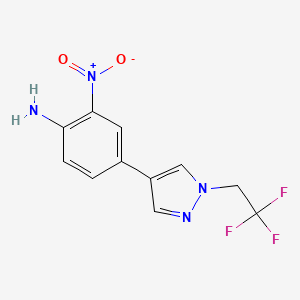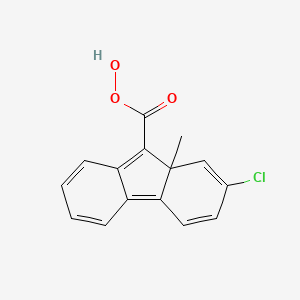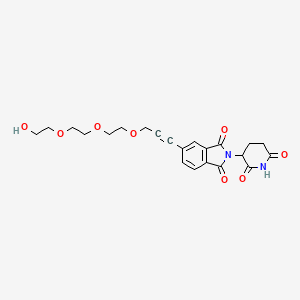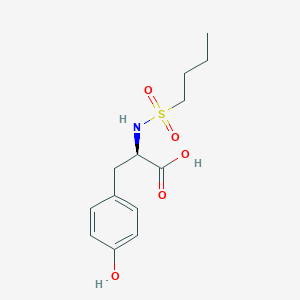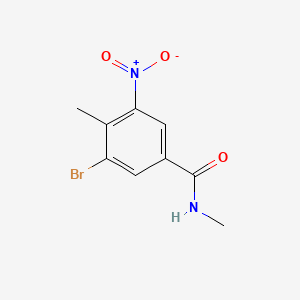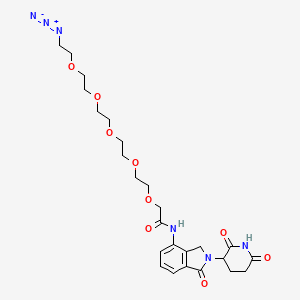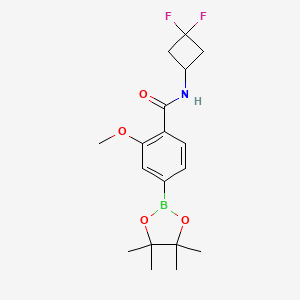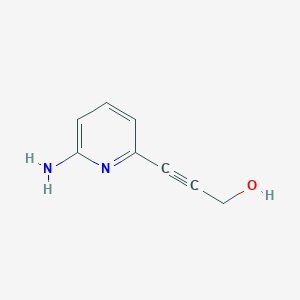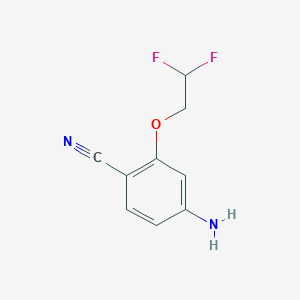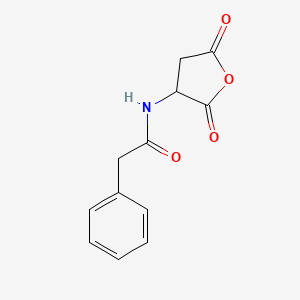
3-(Difluoromethoxy)-5-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethoxy)-5-nitrophenol is an organic compound characterized by the presence of a difluoromethoxy group and a nitro group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-nitrophenol typically involves the introduction of the difluoromethoxy group and the nitro group onto a phenol ring. One common method involves the reaction of 3-hydroxy-5-nitrophenol with difluoromethylating agents under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethoxy)-5-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethoxy group under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Substituted phenols with various functional groups.
Applications De Recherche Scientifique
3-(Difluoromethoxy)-5-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethoxy)-5-nitrophenol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the nitro group can participate in redox reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethoxy)-5-nitrophenol: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
3-(Methoxy)-5-nitrophenol: Contains a methoxy group instead of a difluoromethoxy group.
3-(Chloromethoxy)-5-nitrophenol: Contains a chloromethoxy group instead of a difluoromethoxy group.
Uniqueness
3-(Difluoromethoxy)-5-nitrophenol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .
Propriétés
Formule moléculaire |
C7H5F2NO4 |
|---|---|
Poids moléculaire |
205.12 g/mol |
Nom IUPAC |
3-(difluoromethoxy)-5-nitrophenol |
InChI |
InChI=1S/C7H5F2NO4/c8-7(9)14-6-2-4(10(12)13)1-5(11)3-6/h1-3,7,11H |
Clé InChI |
WROBLEYAYDJFSV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1O)OC(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


